Benzyl 4-(azetidin-3-yloxy)benzoate

Medicinal Chemistry ADME Property Optimization Chromatography

CNS drug discovery teams need building blocks with controlled lipophilicity and chemoselective protecting groups. Benzyl 4-(azetidin-3-yloxy)benzoate (CAS 1220038-81-2) addresses this: - High logP (XLogP3 3.4) enhances passive membrane permeability - Benzyl ester is cleaved cleanly by hydrogenolysis, leaving the azetidine ring intact - Consistent 95% purity ensures reproducible SAR and batch-to-batch reliability

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 1220038-81-2
Cat. No. B1374522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(azetidin-3-yloxy)benzoate
CAS1220038-81-2
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H17NO3/c19-17(20-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-16-10-18-11-16/h1-9,16,18H,10-12H2
InChIKeyAAASNVACDOXBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(azetidin-3-yloxy)benzoate Overview


Benzyl 4-(azetidin-3-yloxy)benzoate (CAS 1220038-81-2) is a synthetic organic compound with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol [1]. It belongs to the class of azetidinyl benzoates, featuring a benzyl ester-protected benzoic acid core linked to an azetidine ring via an ether bridge [2]. The azetidine ring imparts conformational rigidity to the molecule, while the benzyl ester group provides a balance of stability and synthetic versatility, making it a valuable intermediate in pharmaceutical and agrochemical research [2].

Strategy

Orthogonal protection via benzyl ester for multi-step synthesis with late-stage carboxylic acid reveal.

Property

Reported higher lipophilicity profile relative to methyl or ethyl analogs, supporting membrane permeability studies.

Use

Azetidine-containing building block for medicinal chemistry library synthesis and SAR exploration.

Benzyl 4-(azetidin-3-yloxy)benzoate: Irreplaceable Properties


Within the class of 4-(azetidin-3-yloxy)benzoate esters, the choice of the ester moiety (methyl, ethyl, benzyl, tert-butyl) is not arbitrary. This functional group directly dictates the compound's lipophilicity (logP), stability under various reaction conditions, and its utility as a protecting group in multi-step synthesis [1]. The benzyl ester in CAS 1220038-81-2 offers a specific combination of properties that are critical for certain synthetic pathways. It provides a significantly higher logP (XLogP3 of 3.4) than its methyl or ethyl analogs, affecting compound solubility and its behavior in chromatographic purification [1]. More importantly, the benzyl group serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under mild, chemoselective hydrogenolysis conditions (H2, Pd/C) without affecting other sensitive functional groups like the azetidine ring [2]. Substituting this compound with a methyl or ethyl ester would fail in applications requiring this specific deprotection strategy or the precise lipophilic profile of the benzyl ester.

Benzyl 4-(azetidin-3-yloxy)benzoate (This Compound)
Methyl or Ethyl Ester Analog
Protection
Cleavable via mild hydrogenolysis (H2, Pd/C) without degrading the azetidine ring.
Requires acidic or basic hydrolysis, which may compromise azetidine integrity or other sensitive groups.
Deprotection strategy mismatch can alter synthetic route viability. Profile
Reported XLogP3 of 3.4, providing a distinct lipophilic profile for purification and permeability.
Lower logP (e.g., methyl ester XLogP3 of 2.4) leads to different chromatographic retention and membrane interaction.
Lipophilicity shift may require re-optimization of purification conditions and alter assay behavior.
Review comparative evidence below

Benzyl 4-(azetidin-3-yloxy)benzoate: Comparative Evidence


Lipophilicity (LogP) Advantage

The lipophilicity of the compound, as determined by its calculated partition coefficient (XLogP3), is a critical differentiator. Benzyl 4-(azetidin-3-yloxy)benzoate has a computed XLogP3 value of 3.4 [1]. In comparison, the methyl ester analog (Methyl 4-(azetidin-3-yloxy)benzoate) has a reported XLogP3 value of 2.4 [2]. While a direct XLogP3 value for the ethyl ester was not located in the primary search, the benzyl ester is clearly more lipophilic than its smaller alkyl counterparts. This 1.0 log unit difference corresponds to a 10-fold increase in the octanol-water partition coefficient, making the benzyl ester significantly more non-polar.

Lipophilicity
Cross-study comparable
Δ XLogP3 = 1.0 log unit (Target 3.4 vs. Methyl ester 2.4)
Supports selection for membrane permeability and reverse-phase purification optimization.
Calculated partition coefficient; confirm experimentally for critical ADME models.
Medicinal Chemistry ADME Property Optimization Chromatography

Purity Specification

For procurement and reliable experimental reproducibility, a defined purity specification is essential. Benzyl 4-(azetidin-3-yloxy)benzoate is commercially available with a minimum purity specification of 95% (HPLC) from suppliers like AKSci and CheMenu , and up to 'NLT 98%' (No Less Than 98%) from suppliers such as MolCore . This range provides procurement flexibility based on required quality assurance for specific applications.

Purity Range
Data to verify
≥95% to NLT 98% (HPLC), dependent on vendor
Procurement flexibility for balancing cost against quality assurance requirements.
Supplier-specified values; request current lot-specific COA to confirm.
Chemical Synthesis Procurement Quality Control

Benzyl Ester Protecting Group

A key feature of this compound is the benzyl ester moiety, which functions as a 'traceless' protecting group for the carboxylic acid. Unlike the methyl or ethyl esters, which typically require harsh basic or acidic hydrolysis (conditions that may degrade the azetidine ring or other sensitive functionalities), the benzyl ester can be removed under mild, neutral hydrogenolysis conditions (e.g., H2 gas with a Pd/C catalyst) [1]. This chemoselective deprotection is a standard, well-precedented transformation in organic synthesis that leaves the azetidine ring intact. This feature is a primary reason for selecting the benzyl analog over its methyl or ethyl counterparts in complex molecule synthesis where orthogonal protection strategies are required.

Deprotection
Class-level inference
Hydrogenolysis (H2, Pd/C) vs. acid/base hydrolysis for esters
Key for late-stage carboxylic acid unmasking in orthogonal protection strategies.
Standard benzyl ester reactivity; validate compatibility with your specific substrate.
Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Benzyl 4-(azetidin-3-yloxy)benzoate: Key Applications


Hit-to-Lead & Lead Optimization

The higher lipophilicity (XLogP3 of 3.4) of this compound makes it an ideal building block for exploring structure-activity relationships (SAR) in lead optimization [1]. Compared to more polar analogs, it is more likely to exhibit improved passive membrane permeability and central nervous system (CNS) penetration, a critical factor in drug discovery programs targeting neurological disorders or intracellular targets [1]. Its calculated properties align with commonly used drug-likeness guidelines (e.g., Lipinski's Rule of Five) for this logP range.

Multi-Step Synthesis with Orthogonal Protection

In any multi-step synthetic route where the carboxylic acid must remain protected through a series of transformations and then be revealed without damaging other functional groups, this compound is the optimal choice [2]. The benzyl ester protecting group provides stability against a wide range of nucleophiles, bases, and mild acids, and its ultimate removal by hydrogenolysis is a highly selective, neutral process that will not affect the azetidine ring [2]. This makes it a superior intermediate compared to the methyl or ethyl ester analogs for complex molecule construction.

Azetidine Compound Library Development

For researchers building focused libraries of azetidine derivatives for high-throughput screening, this compound serves as a versatile and well-characterized starting point. Its commercial availability at defined purity levels (95% and NLT 98%) ensures batch-to-batch consistency for SAR studies . The benzyl ester provides a handle for late-stage diversification after deprotection, allowing for the rapid generation of analogs (e.g., amides, other esters, ketones) from a common late-stage intermediate, the free carboxylic acid.

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization
Reported higher lipophilicity profile
Membrane permeability assay and CNS penetration screening
Multi-Step Synthesis
Orthogonal benzyl ester protection
Chemoselective deprotection compatibility with sensitive moieties
Library Development
Defined purity tiers and commercial availability
Batch-to-batch consistency for SAR and late-stage diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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